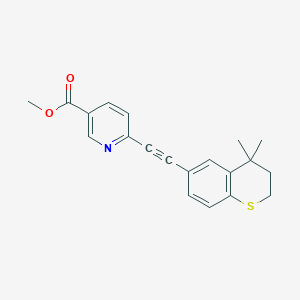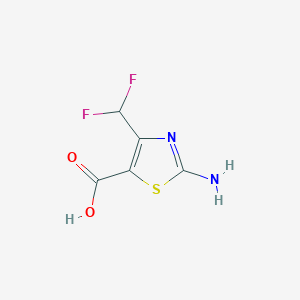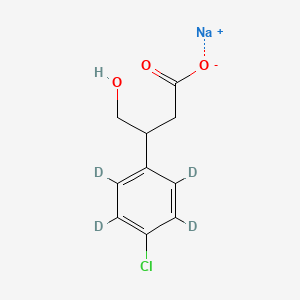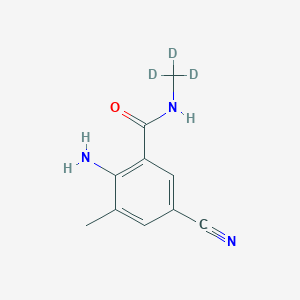
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of an amino group, a cyano group, and a trideuteriomethyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide has several scientific research applications:
作用机制
The mechanism of action of 2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. For instance, it can activate cyanodine receptors, leading to various biological effects . The compound’s ability to modulate these receptors makes it a valuable tool in studying cellular processes and developing therapeutic agents.
相似化合物的比较
Similar Compounds
2-amino-5-cyano-N,3-dimethylbenzamide: This compound shares a similar structure but lacks the trideuteriomethyl group.
2-amino-5-cyano-3-methyl-N-(methyl-d3)-benzamide: This compound is similar but contains a deuterium-labeled methyl group.
Uniqueness
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide is unique due to the presence of the trideuteriomethyl group, which can provide insights into the compound’s metabolic pathways and enhance its stability in biological systems .
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
192.23 g/mol |
IUPAC 名称 |
2-amino-5-cyano-3-methyl-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C10H11N3O/c1-6-3-7(5-11)4-8(9(6)12)10(14)13-2/h3-4H,12H2,1-2H3,(H,13,14)/i2D3 |
InChI 键 |
UOCPQZOXOQZEGV-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(C(=CC(=C1)C#N)C)N |
规范 SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid](/img/structure/B13441348.png)
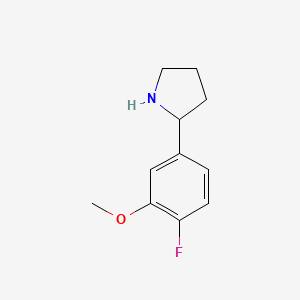

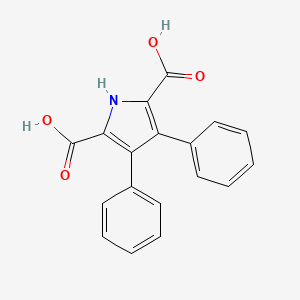
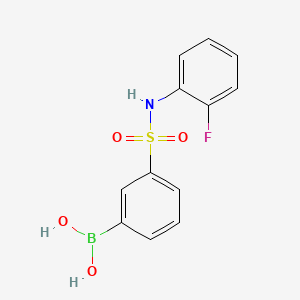
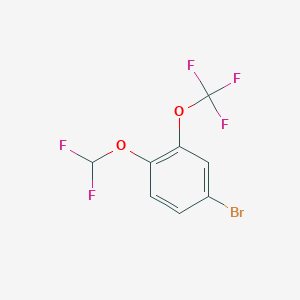
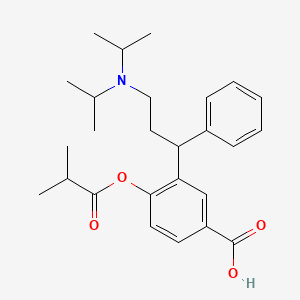
![8-[(3R)-3-aminopiperidin-1-yl]-3,7-dimethyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13441374.png)
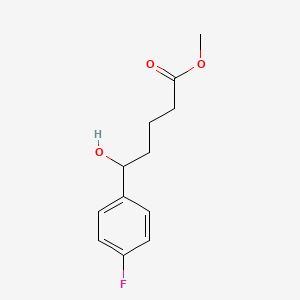
![[1R-[1alpha(S*),2beta(Z)]]-alpha-[[[3-Oxo-2-(2-pentenyl)cyclopentyl]acetyl]oxy]benzeneacetic Acid](/img/structure/B13441385.png)
![7-(6-Benzamido-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B13441392.png)
